molecular formula C13H12N4O3 B5807821 methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate

methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate

Cat. No. B5807821
M. Wt: 272.26 g/mol
InChI Key: UICWJBSNQLXDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide.

Mechanism of Action

The mechanism of action of methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation and DNA replication, leading to cell death. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate has been shown to have both biochemical and physiological effects. In biochemical studies, it has been shown to bind to DNA and inhibit the activity of certain enzymes involved in DNA replication. In physiological studies, it has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate in lab experiments is its versatility. It can be used in various fields such as medicinal chemistry, biochemistry, and materials science. It is also relatively easy to synthesize and purify. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate. One direction is to further investigate its anticancer activity and potential use as a chemotherapy drug. Another direction is to study its binding to other proteins and DNA sequences to gain a better understanding of its mechanism of action. Additionally, it can be used as a building block for the synthesis of novel materials with potential applications in electronics and optics.

Synthesis Methods

Methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate can be synthesized through a simple reaction between 2-aminopyrazine-3-carboxylic acid and methyl 2-bromo-3-nitrobenzoate in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained through crystallization.

Scientific Research Applications

Methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been shown to have anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In biochemistry, it has been used as a probe to study the binding of proteins to DNA. In materials science, it has been used as a building block for the synthesis of novel materials with potential applications in electronics and optics.

properties

IUPAC Name

methyl 2-(pyrazin-2-ylcarbamoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-20-12(18)9-4-2-3-5-10(9)16-13(19)17-11-8-14-6-7-15-11/h2-8H,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICWJBSNQLXDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate

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